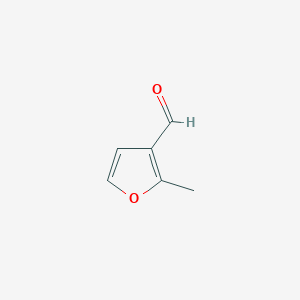

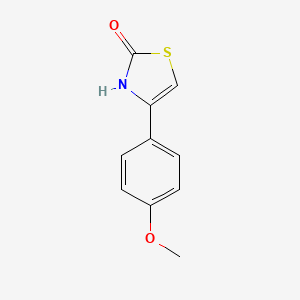

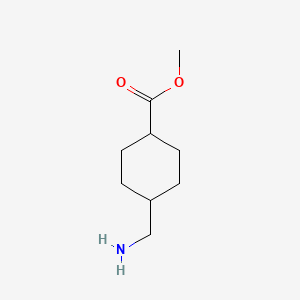

![molecular formula C17H13NO4 B1316475 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde CAS No. 69383-93-3](/img/structure/B1316475.png)

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde

概要

説明

The compound “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. Synthesis methods for similar compounds involve chemical reactions345.Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been analyzed6789.Chemical Reactions Analysis

The chemical reactions involving “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde” are not well-documented. However, similar compounds have been studied1011152.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been analyzed672.科学的研究の応用

Synthesis and Chemical Properties

- Chemical Synthesis and Applications: The compound has been synthesized through various chemical reactions, showcasing its versatility in forming heterocyclic compounds and its potential in creating new materials. For instance, it has been used as a precursor for synthesizing 1,3,4-oxadiazaheterocycles, indicating its utility in the development of new chemical entities with potential applications in material science and medicinal chemistry (Guesdon et al., 2001).

Therapeutic Research Applications

- Treatment of Sickle Cell Disease: Compounds similar in structure have been assessed for their genotoxicity in vivo, presenting themselves as non-genotoxic candidates for the treatment of sickle cell disease. This underscores the compound's potential in therapeutic applications, particularly in safer drug development compared to existing treatments (dos Santos et al., 2011).

Material Science and Catalysis

- Formation of Gels and Crystalline Structures: The compound's derivatives have shown interesting properties in forming gels and crystalline solvates, suggesting its potential in material science, particularly in the development of gel-forming materials which could have applications in drug delivery systems and the synthesis of novel crystalline structures with unique physical properties (Singh & Baruah, 2008).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been studied71013.

将来の方向性

The future directions of a compound refer to potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been studied10125.

Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, further research and experimentation would be required.

特性

IUPAC Name |

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510464 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde | |

CAS RN |

69383-93-3 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

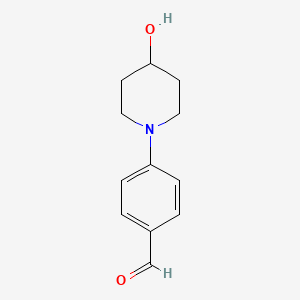

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

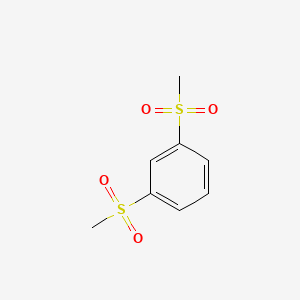

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)